molecular formula C7H4ClN B1592582 2-Chloro-4-ethynylpyridine CAS No. 945717-09-9

2-Chloro-4-ethynylpyridine

Cat. No. B1592582
M. Wt: 137.56 g/mol
InChI Key: DLEWWBKXDRBGRF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylpyridine is a chemical compound with the molecular formula C7H4ClN . It appears as a crystalline powder or crystals, and its color ranges from white to light brown to green .


Synthesis Analysis

The synthesis of 2-Chloro-4-ethynylpyridine involves the use of 2-chloro-4-trimethylsilanylethynyl-pyridine in tetrahydrofuran (THF) at -78°C. Tetrabutyl ammonium fluoride (TBAF) is added, and the reaction mixture is stirred for 45 minutes at 0°C. The THF is then removed under reduced pressure, and the aqueous mixture is extracted with diethylether. The organic extracts are washed with water and brine, dried, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield 2-chloro-4-ethynyl-pyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-ethynylpyridine is represented by the SMILES string ClC1=NC=CC(=C1)C#C . The InChI key for this compound is DLEWWBKXDRBGRF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-ethynylpyridine is a crystalline powder or crystals with a color ranging from white to light brown to green .

Scientific Research Applications

Methods of Application: It is often used in cross-coupling reactions, such as Sonogashira coupling, where it reacts with aryl halides in the presence of palladium catalysts and copper co-catalysts .

Results: The compound has been successfully incorporated into various molecular frameworks, demonstrating its utility in synthesizing biologically active molecules and material science applications .

Methods of Application: It undergoes various chemical transformations to yield pyridine derivatives that are tested against microbial strains .

Results

Some derivatives have shown promising results in inhibiting the growth of bacteria like E. coli and fungi such as C. albicans, with minimal inhibitory concentrations in the microgram per milliliter range .

Methods of Application: It is used as a chemical scaffold that can be modified to enhance the interaction with biological targets .

Results: While specific outcomes are proprietary, the compound’s derivatives are being investigated for various therapeutic effects .

Methods of Application: It is polymerized or copolymerized with other monomers to form materials with desired characteristics .

Results: The resulting materials often exhibit improved thermal stability, electrical conductivity, and mechanical strength .

Methods of Application: The compound is incorporated into sensor matrices or absorbent materials to detect or capture pollutants .

Results: Sensors containing 2-Chloro-4-ethynylpyridine derivatives have shown sensitivity to specific environmental contaminants .

Methods of Application: Derivatives of 2-Chloro-4-ethynylpyridine are used as chromatographic standards or as part of detection systems .

Results: These reagents have facilitated the accurate measurement of various analytes in complex mixtures .

Methods of Application: The compound is reacted with nanomaterials to introduce pyridinic functionalities, which can alter the electronic properties of these materials .

Results: Functionalized nanomaterials exhibit enhanced conductivity and reactivity, making them suitable for use in electronic devices and sensors .

Methods of Application: 2-Chloro-4-ethynylpyridine is coordinated to metals like palladium or platinum to create catalysts that facilitate reactions such as hydrogenation or carbon-carbon bond formation .

Results: These catalysts have shown high activity and selectivity, leading to increased yields and cleaner reaction profiles in synthetic chemistry .

Methods of Application: Molecules of 2-Chloro-4-ethynylpyridine are incorporated into electronic circuits at a molecular level to study charge transport mechanisms .

Results: Initial studies indicate that these molecular systems can conduct electricity and may be integrated into future electronic devices .

Methods of Application: The compound is used to synthesize organic dyes or hole transport materials that can absorb sunlight and convert it into electrical energy .

Results: Solar cells incorporating these materials have shown promising efficiency in converting solar energy, contributing to the development of renewable energy technologies .

Methods of Application: It is used as a core structure to which various functional groups are attached, creating a library of compounds for biological screening .

Results: Some of these compounds have exhibited potential as lead candidates for further drug development .

Methods of Application: Chemical modifications of the compound lead to the creation of substances that can control pests or promote plant growth .

Results: The synthesized agrochemicals are tested for efficacy and safety, with some showing effective action against specific agricultural pests .

Safety And Hazards

2-Chloro-4-ethynylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWWBKXDRBGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634081
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethynylpyridine

CAS RN

945717-09-9
Record name 2-Chloro-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-ETHYNYLPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine (11.39 mmol) in THF (90 ml) were added 11.39 ml of a 1 M TBAF solution in THF at −78° C. and the reaction mixture was stirred for 45 min at 0° C. Then saturated NH4Cl solution was added and the THF was removed under reduced pressure. The aqueous mixture was extracted with diethylether and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The remaining residue was purified by column chromatography (pentane/diethylether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine (1.427 g, 91%) as an off-white solid. 1H-NMR (CDCl3, 300 MHz: δ 3.36 (s, 1H), 7.27 (dd, J=5 and 1 Hz, 2H), 7.40 (br s, 1H), 8.37 (d, J=8 Hz, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WF Tear, S Bag, R Diaz-Gonzalez… - Journal of Medicinal …, 2019 - ACS Publications
From a high-throughput screen of 42 444 known human kinases inhibitors, a pyrazolo[1,5-b]pyridazine scaffold was identified to begin optimization for the treatment of human African …
Number of citations: 13 pubs.acs.org
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
… Synthesized from 2-chloro-4-ethynylpyridine (71) and TMSN 3 according to the general procedure to afford 18 as a off-white solid in 60% yield, mp 211–213 C. IR (film): ν 3121, 2171, …
Number of citations: 173 pubs.acs.org
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org

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